Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 60016) is a small organic molecule containing an oxirane (epoxidized) ring and a methyl ester group. While its natural occurrence is unknown, it can be synthesized in the laboratory through various methods including asymmetric epoxidation and ring-opening reactions. Studies have reported its successful synthesis using different catalysts and reaction conditions, highlighting its potential for further exploration in organic synthesis [, ].
Limited information is available regarding the specific biological activities of Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. However, due to the presence of the oxirane ring, it might exhibit interesting properties relevant to biological research. Epoxides are known for their reactivity towards nucleophiles, making them potential candidates for modifying biomolecules and investigating their functions. Additionally, the presence of the 4-methoxyphenyl group could contribute to specific interactions with biological targets, warranting further investigation [].
Given the limited research on this specific molecule, further exploration of its potential applications is warranted. This could involve:
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, also known as methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate, is a small organic molecule containing an oxirane ring (three-membered ring with an oxygen atom) substituted with a methoxyphenyl group and a methyl ester group [].
The key features of the molecule include:
The stereochemistry of the molecule is important. It exists as two enantiomers, designated as (2R,3S) and (2S,3R). These isomers have identical chemical formulas but differ in the three-dimensional arrangement of atoms around the chiral center [].
Corrosive;Irritant